molecular formula C10H7BrN2O3 B15063983 7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid

7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B15063983
M. Wt: 283.08 g/mol
InChI Key: YVFHFAVOILPMTK-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a bromine atom at position 7, a methyl group at position 3, a ketone group at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₈BrN₂O₃, with a molecular weight of 297.09 g/mol.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

7-bromo-3-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c1-5-8(10(15)16)12-7-3-2-6(11)4-13(7)9(5)14/h2-4H,1H3,(H,15,16)

InChI Key

YVFHFAVOILPMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CN2C1=O)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidines, while oxidation and reduction can lead to different oxo or hydroxy derivatives .

Scientific Research Applications

7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and oxo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Halogen and Alkyl Groups

7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
  • Molecular formula : C₁₀H₉ClN₂O₃
  • Key differences : Chlorine (vs. bromine) at position 7 and a methyl group at position 4 (vs. position 3 in the target compound).
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic properties. The methyl group at position 4 may constrain conformational flexibility relative to position 3 .
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • Molecular formula : C₉H₅ClN₂O₃
  • Key differences: Carboxylic acid at position 3 (vs.
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
  • Molecular formula : C₁₁H₉BrN₂O₃
  • Key differences : Ethyl ester at position 3 (vs. carboxylic acid at position 2).
  • Impact : The ester group reduces polarity and may enhance membrane permeability but requires hydrolysis for bioactivation .
Antimicrobial and Antibiofilm Activity
  • Compound 6g (1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide):

    • Activity : Reduces E. coli 311 biofilm biomass by 91.2% and S. aureus 222 by 54.0% .
    • Comparison : The target compound’s bromine substituent and carboxylic acid at position 2 may enhance biofilm disruption compared to carboxamide derivatives.
  • Compound 4a (1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid):

    • Activity : Minimal antimicrobial activity (MIC >200 mg/L against S. aureus 222) .
    • Comparison : The absence of a bromine substituent and the fused pyrrolo ring in 4a may reduce potency relative to the target compound.

Physicochemical Properties

Compound Name Molecular Weight Substituents (Position) LogP* Solubility (mg/mL)
Target compound 297.09 Br (7), Me (3), COOH (2) 1.2 0.5 (DMSO)
7-Chloro-4-methyl analog 240.64 Cl (7), Me (4), COOH (4) 0.8 1.2 (DMSO)
Ethyl 7-bromo-3-carboxylate 297.10 Br (7), COOEt (3) 2.1 0.3 (DMSO)
Compound 6g ~300 Alkyl chain, carboxamide (2) 1.5 0.8 (DMSO)

*Predicted using fragment-based methods.

Biological Activity

7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid (CAS No. 1848244-22-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse sources.

The compound has a molecular formula of C10H7BrN2O3C_{10}H_{7}BrN_{2}O_{3} and a molecular weight of 283.07 g/mol. Its structure is characterized by a bromine atom at the 7-position and a carboxylic acid group at the 2-position of the pyrido[1,2-a]pyrimidine ring system.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including 7-bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid. Research indicates that compounds within this class can inhibit various kinases associated with cancer progression.

  • Pim Kinase Inhibition : The compound has been evaluated for its inhibitory effects on Pim kinases, which are involved in cell cycle regulation and apoptosis. In a study, several derivatives demonstrated potent Pim-1 inhibition with IC50 values in the low micromolar range (e.g., 1.18 μM for one derivative) .
  • Cytotoxicity : The cytotoxic effects of this compound have been tested on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, derivatives showed significant cytotoxicity correlating with their kinase inhibition activity .

The mechanism by which 7-bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid exerts its biological effects is primarily through the inhibition of specific kinase pathways that regulate cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Synthesis

The synthesis of 7-bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic strategies have been explored to enhance yield and purity .

Case Study 1: Antitumor Activity

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrido[1,2-a]pyrimidine and evaluated their antitumor activity against solid tumors in vitro. The most active compounds were found to significantly inhibit tumor growth in xenograft models .

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and metabolic stability, suggesting potential for further development as an anticancer agent .

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